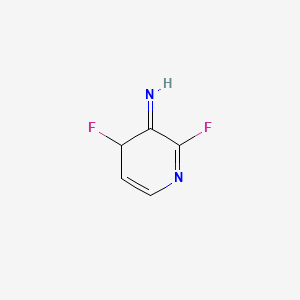

2,4-Difluoropyridin-3(4H)-imine

Description

Significance of Pyridine (B92270) and Imine Scaffolds in Modern Organic Synthesis

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govsigmaaldrich.comacs.org As an isostere of benzene, its nitrogen atom introduces a dipole moment, alters electronic properties, and provides a site for hydrogen bonding, which can significantly influence a molecule's biological activity and physical properties like solubility. sigmaaldrich.comacs.org Pyridine derivatives are integral to numerous drugs and are also widely used as ligands in catalysis and as versatile solvents in organic reactions. sigmaaldrich.comgoogle.com

Similarly, the imine group (C=N), or Schiff base, is a cornerstone of synthetic chemistry. masterorganicchemistry.com It is a key intermediate in the synthesis of amines and other nitrogen-containing heterocycles. nih.govyoutube.com The imine function itself is a pharmacophore in various bioactive compounds, valued for its ability to participate in a range of biological interactions. masterorganicchemistry.commdpi.com The formation of imines is typically a robust and reversible condensation reaction between a primary amine and an aldehyde or ketone, making it a reliable tool in constructing complex molecules. masterorganicchemistry.comyoutube.com

The Strategic Role of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into organic molecules, particularly heterocycles, is a widely employed strategy in drug design and materials science. mdpi.com Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physical, chemical, and biological profile. mdpi.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism, which can increase a drug's half-life.

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the nitrogen in a pyridine ring, affecting drug-receptor interactions.

Conformational Control: Fluorine can influence molecular shape through steric and electronic effects, locking the molecule into a more biologically active conformation.

The synthesis of fluorinated heterocycles, however, can be challenging, requiring specialized reagents and methods to control the position of fluorine substitution (regioselectivity). acs.org

Overview of 2,4-Difluoropyridin-3(4H)-imine as a Key Research Target in Fluorinated Heterocycles

Based on the principles outlined above, the hypothetical compound This compound would be a molecule of significant interest. The combination of a pyridine ring, two fluorine atoms at the 2- and 4-positions, and an imine at the 3-position would create a unique electronic and steric environment.

The fluorine atoms would be expected to significantly lower the basicity of the pyridine nitrogen and influence the reactivity of the adjacent imine group. Such a compound could serve as a valuable building block for creating more complex, fluorinated pharmaceutical agents or functional materials. However, the absence of this compound in the current scientific literature suggests it may be synthetically challenging to access or remains an unexplored area of chemical space. Research into related structures, such as 3-fluoropyridines generated via Zincke imine intermediates, highlights the ongoing efforts to develop methods for the precise fluorination of such scaffolds. acs.orgnih.gov

Until specific research on this compound is published, its properties and potential applications remain a matter of scientific extrapolation from well-established chemical principles.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4F2N2 |

|---|---|

Molecular Weight |

130.10 g/mol |

IUPAC Name |

2,4-difluoro-4H-pyridin-3-imine |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H |

InChI Key |

FDGVLDPYBBJGDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N)C1F)F |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoropyridin 3 4h Imine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the connectivity and environment of magnetically active nuclei. For 2,4-Difluoropyridin-3(4H)-imine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including multidimensional techniques, is essential for an unambiguous assignment of its structure.

Multidimensional ¹H and ¹³C NMR Techniques for Core Structural Assignments

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational map of the molecule's hydrogen and carbon skeleton. In ¹H NMR, the chemical shifts of the ring protons are influenced by the electronegative fluorine atoms and the imine group. The protons on the pyridine (B92270) ring are expected to appear as distinct multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum is particularly informative due to carbon-fluorine (C-F) coupling. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), while carbons two or more bonds away show smaller but still significant long-range couplings. acdlabs.com These couplings are critical for confirming the positions of the fluorine substituents. For instance, the JCF coupling constants in fluorinated pyridines increase as the fluorine atom moves further from the ring nitrogen. fluorine1.ru

A hypothetical assignment of the ¹H and ¹³C NMR data is presented in the table below, based on known values for fluoropyridines and related heterocyclic imines. fluorine1.ruresearchgate.netchemicalbook.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted for a solution in CDCl₃)

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ¹H | ~7.0 - 7.5 | ddd | J(H5-H6), J(H5-F4), J(H5-F2) |

| H-6 | ¹H | ~7.8 - 8.2 | dd | J(H6-H5), J(H6-F2) |

| N-H | ¹H | ~5.0 - 6.0 | br s | - |

| C-2 | ¹³C | ~155 - 160 | d | ¹J(C2-F2) ≈ 230-240 |

| C-3 | ¹³C | ~140 - 145 | dd | ²J(C3-F2), ²J(C3-F4) |

| C-4 | ¹³C | ~158 - 163 | d | ¹J(C4-F4) ≈ 260-270 |

| C-5 | ¹³C | ~110 - 115 | dd | ²J(C5-F4), ⁴J(C5-F2) |

| C-6 | ¹³C | ~125 - 130 | dd | ³J(C6-F4), ³J(C6-F2) |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 'br s' a broad singlet. The specific values for coupling constants are estimates based on related structures.

¹⁹F NMR Spectroscopy for Elucidating Fluorine Environments and Coupling Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-4 positions. The chemical shift of fluorine is highly sensitive to its position on the pyridine ring. fluorine1.ru

The signals will be split into complex multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). The magnitude of fluorine-fluorine coupling constants (JFF) typically decreases as the distance between the coupled nuclei increases. fluorine1.ru Analysis of these coupling patterns provides definitive proof of the relative positions of the fluorine atoms and the protons on the ring. man.ac.uk

Table 2: Predicted ¹⁹F NMR Data for this compound (Predicted for a solution in CDCl₃, referenced to CFCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Partners |

| F-2 | ~ -90 to -100 | dd | F-4, H-6 |

| F-4 | ~ -130 to -140 | dt | F-2, H-5 |

Note: 'dd' denotes a doublet of doublets, 'dt' a doublet of triplets (assuming coupling to two equivalent nuclei).

Application of Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). columbia.edu It would be used to definitively link the signals of H-5 and H-6 in the ¹H spectrum to the signals of C-5 and C-6 in the ¹³C spectrum, respectively. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. youtube.com NOESY can help determine the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the imine N-H proton and the H-5 proton would provide information about the conformation around the C3-N bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would be dominated by vibrations of the pyridine ring, the imine group (C=N), the N-H bond, and the C-F bonds.

The most characteristic absorption in the IR spectrum would be the C=N stretching vibration of the imine group, which is expected to appear in the 1620-1650 cm⁻¹ region. nih.gov The N-H stretching vibration would likely be observed as a broader band in the 3200-3400 cm⁻¹ range. The C-F stretching vibrations typically produce strong absorptions in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N ring stretching vibrations would also be present in the 1400-1600 cm⁻¹ range. Raman spectroscopy would complement the IR data, particularly for the more symmetric vibrations of the ring system.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | IR | ~3350 | Medium, Broad |

| C-H Stretch (Aromatic) | IR, Raman | ~3050-3100 | Medium |

| C=N Stretch (Imine) | IR, Raman | ~1630 | Strong (IR) |

| C=C, C=N Ring Stretch | IR, Raman | ~1400-1600 | Strong-Medium |

| C-F Stretch | IR | ~1100-1250 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of light that promotes electrons from lower to higher energy orbitals. youtube.com The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. youtube.comyoutube.com

The π→π* transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyridinimine system. This is typically a high-intensity absorption. The n→π* transition involves the promotion of a non-bonding electron (from the lone pair on the imine nitrogen) to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity. The presence of fluorine atoms can cause a slight shift in the absorption maxima (λ_max) compared to non-fluorinated analogues.

Table 4: Predicted UV-Vis Absorption Data for this compound (Predicted for a solution in Ethanol)

| Transition | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Orbital Origin |

| π→π | ~270-290 | > 10,000 | Pyridinimine conjugated system |

| n→π | ~340-360 | < 2,000 | Imine nitrogen lone pair |

X-ray Crystallography for Precise Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most precise and unambiguous structural information for a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would yield a three-dimensional model of the molecule with high-resolution data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the tautomeric form as the 3(4H)-imine. It would reveal the degree of planarity of the dihydropyridine (B1217469) ring, which can be influenced by the substituents. nih.gov Key structural parameters to be determined would include the C=N imine bond length, the C-F bond lengths, and the geometry at the sp²-hybridized C-3 and nitrogen atoms. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonds formed between the imine N-H group of one molecule and a fluorine atom or the ring nitrogen of a neighboring molecule. nih.gov Such interactions are crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this compound has been reported, analysis of related fluorinated heterocycles and dihydropyridines indicates that such features would be expected. nih.govnih.gov

Despite a comprehensive search for scientific literature, no specific high-resolution mass spectrometry (HRMS) data, including molecular composition and fragmentation analysis, for the compound This compound could be located.

The performed searches for "synthesis and spectroscopic analysis of this compound," "characterization of 2,4-Difluoropyridin-3-imines," "high-resolution mass spectrometry of fluorinated pyridinimines," and "this compound chemical analysis" did not yield any published research containing the specific experimental data required to fulfill the request.

The user's instructions require a detailed and scientifically accurate article based on research findings, including data tables for the HRMS analysis of this particular compound. Without access to a primary scientific source that has synthesized and characterized this compound, it is not possible to generate the requested content without resorting to speculation or fabrication of data, which would violate the core principles of accuracy and factuality.

Therefore, the requested article focusing on the "," specifically section "3.5. High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis," cannot be provided at this time. Further research and publication on the synthesis and characterization of this compound are needed before such an analysis can be written.

Reactivity and Reaction Pathways of 2,4 Difluoropyridin 3 4h Imine

Nucleophilic Addition Reactions to the Imine Carbon

The carbon-nitrogen double bond of the imine group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity makes the imine carbon a prime target for attack by a wide range of nucleophiles. nih.govopenstax.org The general mechanism involves the addition of the nucleophile to the imine carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the final addition product. openstax.orgunizin.org

The presence of two electron-withdrawing fluorine atoms on the pyridine (B92270) ring is expected to significantly enhance the electrophilicity of the imine carbon in 2,4-Difluoropyridin-3(4H)-imine, making it more reactive towards nucleophiles compared to non-fluorinated analogues. This heightened reactivity allows for the construction of various C-C, C-N, C-O, and C-S bonds. nih.gov The reaction is typically acid-catalyzed, although careful pH control is necessary, as excessive acidity can protonate the nucleophile, reducing its efficacy, while basic conditions may not be sufficient to facilitate the necessary proton transfers. unizin.orgyoutube.com

Table 1: Examples of Nucleophilic Addition to Imines

| Nucleophile Type | Product Type | General Reaction Conditions |

|---|---|---|

| Alcohols (ROH) | α-Amino Ethers | Acid or base catalysis nih.gov |

| Thiols (RSH) | α-Amino Thioethers | Typically acid-catalyzed |

| Organometallics (R-MgX, R-Li) | Secondary Amines | Anhydrous conditions |

| Cyanide (HCN) | α-Amino Nitriles | Controlled pH |

This table presents generalized reactions for imines; specific conditions for this compound would require experimental validation.

Cycloaddition Reactions Involving the Imine Moiety

The imine functionality can participate as a 2π component in various cycloaddition reactions, providing a powerful tool for the synthesis of nitrogen-containing heterocyclic systems. The reactivity of the imine in these transformations is heavily influenced by the electronic nature of its substituents. nih.gov For this compound, the electron-deficient pyridine ring makes the C=N bond an excellent dienophile or dipolarophile for reactions with electron-rich dienes or dipoles.

Common cycloaddition pathways include:

[4+2] Cycloaddition (Diels-Alder Reaction): The imine can act as the dienophile, reacting with a conjugated diene to form a six-membered tetrahydropyridine (B1245486) derivative. The reaction's feasibility is enhanced by the electron-withdrawing nature of the attached fluorinated pyridine ring.

[3+2] Cycloaddition: The imine can react with 1,3-dipoles such as azomethine ylides, nitrile oxides, or diazoalkanes to construct five-membered heterocyclic rings.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with alkenes can lead to the formation of four-membered azetidine (B1206935) rings.

These reactions offer a convergent approach to complex nitrogen-containing scaffolds, starting from the relatively simple pyridine imine precursor.

Selective C-H Functionalization Strategies on the Pyridine Ring

While this compound already possesses fluorine substituents, the remaining C-H bonds on the pyridine ring (at positions 5 and 6) are potential sites for further functionalization. A particularly relevant strategy involves the temporary transformation of the pyridine into a more reactive intermediate. One such approach is the use of Zincke imine intermediates, which are formed by the ring-opening of pyridinium (B92312) salts. chemrxiv.org

This strategy involves a ring-opening, functionalization, and ring-closing sequence. Although typically used to introduce substituents onto a pyridine ring, the principles can be applied to understand the reactivity of the pre-formed imine. The conversion of the electron-deficient pyridine into a polarized azatriene (Zincke imine) intermediate allows for facile and regioselective reactions, such as halogenation, with electrophiles at positions that are otherwise difficult to functionalize. chemrxiv.org For this compound, such a strategy would likely target the C5 position for further derivatization.

Cross-Coupling Reactions Utilizing Fluorinated Pyridine Imines

The fluorine atoms at the C2 and C4 positions of the pyridine ring can potentially serve as leaving groups in transition metal-catalyzed cross-coupling reactions. While C-F bond activation is more challenging than that of heavier halogens, it is achievable under specific catalytic conditions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at these positions.

Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

The imine group itself can also play a role, either by acting as a directing group to influence the regioselectivity of the coupling or by having its nitrogen atom participate in C-N coupling reactions.

Investigation of Tautomeric Equilibria and their Influence on Reaction Pathways

This compound exists in equilibrium with its aromatic tautomer, 2,4-difluoro-3-aminopyridine. The position of this equilibrium is critical, as it dictates the available reaction pathways. The amino form is aromatic and generally more stable, while the imino form is non-aromatic but possesses a reactive C=N double bond. psu.edu

Tautomeric Forms of 2,4-Difluoro-3-aminopyridine

| Tautomer Name | Structure | Key Features |

| 2,4-Difluoro-3-aminopyridine |  | Aromatic, stable, nucleophilic amino group |

| This compound |  | Non-aromatic, electrophilic imine carbon |

The equilibrium can be influenced by several factors:

Solvent Polarity: Polar solvents can stabilize one tautomer over the other through hydrogen bonding. chemrxiv.org

pH: The protonation state of the molecule can favor either the amino or imino form.

Temperature: Can shift the equilibrium based on the thermodynamic parameters of the tautomerization.

Computational studies on related 2-aminopyridines suggest that the amino tautomer is significantly more stable than the imino form. nih.gov Therefore, reactions targeting the imine may require conditions that either shift the equilibrium towards the imino tautomer or trap it as it forms. The reactivity of the molecule is a composite of both tautomers; for instance, nucleophilic aromatic substitution would occur on the amino tautomer, while nucleophilic addition would occur on the imino tautomer.

Nucleophilic Aromatic Substitution on the Fluorinated Pyridine Ring and Halogen Dance Phenomena

The electron-deficient nature of the pyridine ring, amplified by the two fluorine atoms, makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Fluorine is a good leaving group in SNAr reactions on heteroaromatic rings. Nucleophiles will readily attack the carbon atoms bonded to fluorine (C2 and C4), displacing the fluoride (B91410) ion. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The position of attack (C2 vs. C4) will depend on the specific nucleophile and reaction conditions.

In contrast, the "halogen dance" phenomenon, which involves the base-catalyzed migration of a halogen atom around an aromatic ring, is not expected to occur with this compound. This reaction is common for bromo- and iodo-pyridines but is not observed for fluoro- or chloro-pyridines, as fluorine and chlorine are not sufficiently labile to migrate under typical halogen dance conditions.

Oxidation and Reduction Pathways of the Imine and Pyridine Nucleus

Both the imine group and the pyridine ring can undergo oxidation and reduction reactions.

Reduction:

The imine group is readily reduced to a secondary amine (2,4-difluoro-3-aminopyridine). This can be achieved using various reducing agents, such as sodium borohydride, lithium aluminum hydride, or through catalytic hydrogenation. organic-chemistry.org

The pyridine nucleus is generally resistant to reduction, but under forcing conditions (e.g., high-pressure hydrogenation with specific catalysts), the aromatic ring can be reduced to a piperidine (B6355638) ring.

Oxidation:

The imine group can be oxidized, most commonly to an oxaziridine (B8769555) intermediate using peroxy acids. This intermediate can then rearrange to form a nitrone. acs.org

The pyridine nucleus is generally resistant to direct oxidation due to its electron-deficient character. acs.org However, the pyridine nitrogen can be oxidized to an N-oxide using strong oxidants. This N-oxide can then undergo further transformations, such as photochemical rearrangement to introduce a hydroxyl group at the C3 position. acs.org The reduction potentials of similar imine-substituted pyridines have been studied, indicating their potential involvement in biological electron transport chains. nih.gov

Detailed Scientific Review on this compound Reveals Limited Publicly Available Data

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research focused on the chemical compound This compound . While the broader fields of fluorinated heterocycles, chiral imines, and their applications in synthesis are well-documented, specific studies detailing the synthetic applications and potential of this compound as a versatile building block are not present in the currently accessible literature.

The requested article, structured to detail its role as a precursor, its applications in asymmetric synthesis (including as a chiral auxiliary and in ligand design), its use in developing organometallic complexes, and its utility in synthesizing fluorinated aminophosphonates, cannot be generated with scientific accuracy due to the absence of specific data on this particular compound.

General research highlights the importance of related chemical structures and methodologies:

Fluorinated Nitrogen Heterocycles: The synthesis of fluorinated nitrogen-containing heterocycles is an active area of research, as the inclusion of fluorine can significantly alter the biological and chemical properties of molecules. d-nb.infonih.govarabjchem.orge-bookshelf.de Methodologies often involve cycloaddition reactions or the use of fluorinated building blocks. nih.gov

Asymmetric Synthesis and Chiral Imines: Chiral imines are crucial intermediates in asymmetric synthesis. nih.govmdpi.comnih.gov They are used in various stereoselective reactions, including Michael additions and hetero-Diels-Alder reactions, often employing chiral auxiliaries or chiral catalysts to control the stereochemical outcome. mdpi.comnih.govresearchgate.netresearchgate.net The development of novel chiral ligands, including those based on imines, is a continuous effort to improve enantioselectivity in catalysis. rsc.orgnih.gov

Fluorinated Aminophosphonates: The synthesis of fluorinated aminophosphonates is of great interest due to their potential biological activities. rsc.orgbioorganica.com.uabioorganica.com.ua Common synthetic routes involve the addition of phosphites to fluorinated imines (the Pudovik or Kabachnik-Fields reaction). rsc.orgbioorganica.com.ua

Despite the extensive research in these related areas, the specific application of This compound within these contexts is not documented in the available search results. Consequently, providing detailed research findings, data tables, or in-depth discussion on the topics outlined in the prompt is not feasible without resorting to speculation, which would violate the principles of scientific accuracy.

Further research or de novo synthesis and experimentation would be required to elucidate the chemical properties and synthetic potential of This compound . Until such studies are published and made publicly available, a detailed article on its specific applications as requested cannot be compiled.

Future Directions in Academic Research on 2,4 Difluoropyridin 3 4h Imine

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The synthesis of fluorinated pyridines and their derivatives has traditionally relied on methods that can be harsh and lack selectivity. nih.gov Future research will likely pivot towards more elegant and sustainable approaches for the preparation of 2,4-Difluoropyridin-3(4H)-imine.

One promising avenue is the adaptation of Rh(III)-catalyzed C-H functionalization . This method has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov A similar strategy could potentially be developed for the synthesis of the target imine, offering a convergent and atom-economical route. The development of such a method would hinge on the careful selection of precursors and the optimization of reaction conditions to favor the desired imine product.

Another area of exploration is the dearomatization-hydrogenation of readily available fluorinated pyridines . sciencedaily.comacs.org This two-step, one-pot process has proven effective for producing fluorinated piperidines. sciencedaily.com Adapting this methodology to selectively yield the pyridin-imine tautomer would be a significant advancement. This might involve the use of specific catalysts and reaction conditions that favor partial reduction and tautomerization to the imine form.

Furthermore, the use of fluorinated building blocks presents a sustainable and efficient strategy. nih.gov Synthesizing this compound from smaller, pre-fluorinated fragments could offer a more direct and potentially higher-yielding route compared to the late-stage fluorination of a pre-formed pyridine (B92270) ring. This approach benefits from the commercial availability of a wide variety of organofluorine molecules. nih.gov

Future efforts will also likely focus on the implementation of greener and more sustainable methodologies . This includes the use of more environmentally benign solvents, the development of recoverable and reusable catalysts, and processes that minimize waste generation. nottingham.ac.uk For instance, mechanochemical synthesis, which involves grinding solid reactants together, has been shown to be an efficient and solvent-free method for preparing fluorinated imines. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Rh(III)-Catalyzed C-H Functionalization | High atom economy, convergence. | Substrate synthesis, catalyst optimization, regioselectivity control. |

| Dearomatization-Hydrogenation | Use of readily available starting materials. | Selective reduction to the desired imine, control of tautomerism. |

| Fluorinated Building Block Approach | Direct, potentially high-yielding. | Availability of specific building blocks, control of cyclization. |

| Mechanochemical Synthesis | Solvent-free, rapid reaction times. | Scalability, ensuring complete reaction. |

Advanced Mechanistic Studies to Uncover Intricate Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior. Future research will necessitate the use of advanced analytical and computational tools to probe these intricate pathways.

In-situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. nottingham.ac.uk This approach has been successfully used to gain insights into catalytic fluorination reactions. nottingham.ac.uk

Kinetic simulations and computational modeling will also play a pivotal role. nih.gov By developing kinetic models and performing density functional theory (DFT) calculations, researchers can map out potential energy surfaces, identify transition states, and predict the most favorable reaction pathways. This can help in understanding the regioselectivity of reactions and the influence of substituents on reactivity. nih.gov For instance, in the synthesis of dihydropyridines from imines and alkynes, kinetic simulations were used to determine the rate constants for the elementary steps of the reaction. nih.gov

A key area of investigation will be the tautomeric equilibrium between the imine and its corresponding enamine or other isomeric forms. The position of this equilibrium will be highly dependent on the solvent, temperature, and pH. Understanding and controlling this tautomerism is essential for isolating the desired this compound and for predicting its subsequent reactivity.

Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency

To transition from laboratory-scale synthesis to larger-scale production for further investigation and potential applications, the integration of flow chemistry and automated synthesis platforms will be indispensable. durham.ac.uknoelresearchgroup.comnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. nih.gov

The synthesis of heterocyclic compounds has been shown to be amenable to flow chemistry, enabling the rapid preparation of libraries of compounds for screening and optimization. durham.ac.uk For the synthesis of this compound, a continuous-flow setup could allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov Furthermore, the use of immobilized reagents and catalysts in packed-bed reactors can simplify purification and enable continuous operation. durham.ac.uk

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of analog libraries. durham.ac.uknoelresearchgroup.com This "Lego-like" approach to synthesis, where modular units are combined, can accelerate the discovery of optimal reaction conditions and the exploration of the chemical space around the this compound scaffold. nih.gov

| Feature of Flow Chemistry | Benefit for Synthesis of this compound |

| Precise Temperature Control | Improved selectivity and prevention of side reactions. |

| Enhanced Safety | Safe handling of potentially energetic or hazardous intermediates. |

| Scalability | Facile production of larger quantities for further studies. |

| Automation | High-throughput screening and library synthesis. |

Development of Structure-Guided Design Principles for New Fluorinated Heterocyclic Compounds

A fundamental goal of future research will be to move beyond the synthesis of a single target and towards the development of general, structure-guided design principles for new fluorinated heterocyclic compounds. nih.govacs.org This involves establishing clear relationships between the molecular structure of compounds like this compound and their resulting properties.

By systematically varying the substitution pattern on the pyridine ring and the imine nitrogen, and by studying the effects of these changes on properties such as basicity, lipophilicity, and biological activity, researchers can build predictive models. The introduction of fluorine atoms is known to alter the pKa of nitrogen heterocycles and can influence their conformational preferences and intermolecular interactions. nih.gov Understanding these effects in the context of the 2,4-difluoropyridin-3-imine scaffold will be critical.

Computational chemistry will be an invaluable tool in this endeavor, allowing for the in silico design of new compounds with desired properties before their synthesis is attempted. This can significantly reduce the time and resources required for the discovery of new functional molecules.

Ultimately, the insights gained from studying this compound will contribute to a broader understanding of fluorinated heterocycles, enabling the rational design of new drug candidates, agrochemicals, and advanced materials with tailored properties. ecampus.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.